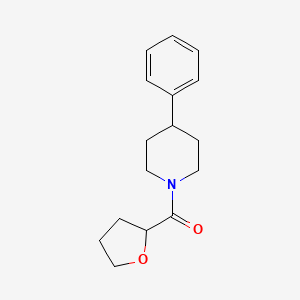
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone, also known as OPM, is a synthetic compound that belongs to the class of piperidine derivatives. OPM has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone also acts as a dopamine reuptake inhibitor, which can increase the levels of dopamine in the brain, leading to potential analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has been shown to have a high affinity for acetylcholinesterase and dopamine transporter proteins, leading to its potent inhibitory effects on these enzymes. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has also been shown to have a long half-life in the body, making it a potential candidate for sustained-release formulations. However, further studies are needed to fully understand the biochemical and physiological effects of Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone.
Avantages Et Limitations Des Expériences En Laboratoire
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has several advantages for lab experiments, including its high purity, high yield, and well-established synthesis method. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone also has a wide range of potential therapeutic applications, making it a versatile compound for scientific research. However, Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has limitations, including its potential toxicity and the need for further studies to fully understand its safety and efficacy.
Orientations Futures
There are several future directions for Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone research, including its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone may also have potential as a tracer in PET imaging studies, as well as its potential use as a sustained-release formulation. Further studies are needed to fully understand the safety and efficacy of Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone, as well as its potential therapeutic applications.
Méthodes De Synthèse
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-phenylpiperidine with oxalyl chloride, followed by the addition of 2-oxolane. The final product is obtained by the reduction of the resulting oxalate ester with sodium borohydride. This method has been optimized to yield high purity and high yield of Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone.
Applications De Recherche Scientifique
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has been used in various scientific research studies, including its potential therapeutic effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has been shown to act as a potent acetylcholinesterase inhibitor, which can increase the levels of acetylcholine in the brain, leading to improved cognitive function. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has also been studied for its potential analgesic and anti-inflammatory effects, as well as its use as a tracer in positron emission tomography (PET) imaging studies.
Propriétés
IUPAC Name |
oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(15-7-4-12-19-15)17-10-8-14(9-11-17)13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJPLUIIIPUSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

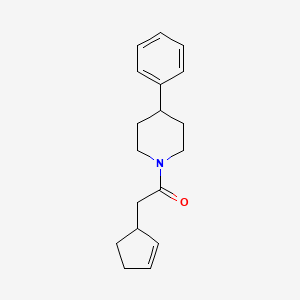
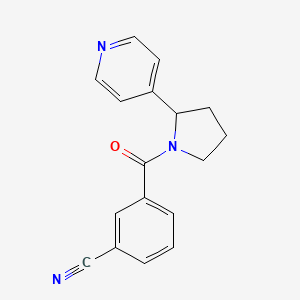

![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)
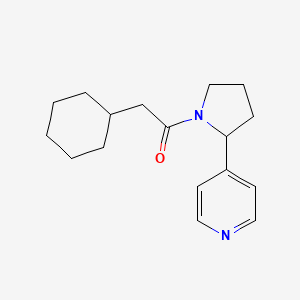
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)


![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)
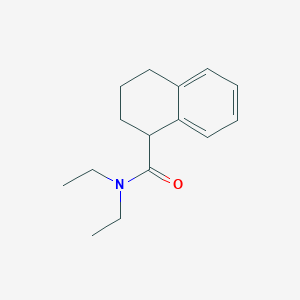

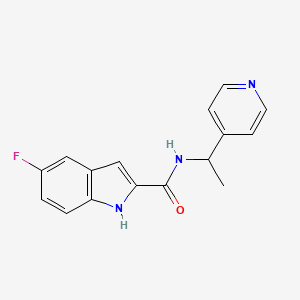
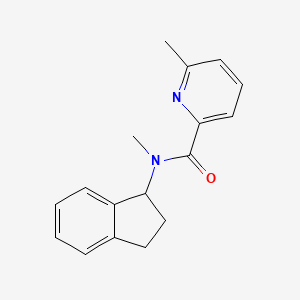
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)